molecular formula C18H20N6 B6435022 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549016-67-1

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6435022
CAS No.: 2549016-67-1
M. Wt: 320.4 g/mol
InChI Key: MDVBUBYNALUMET-UHFFFAOYSA-N
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Description

6-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates a piperazine core, a privileged structure in pharmaceuticals known for its versatility in optimizing drug-like properties and serving as a key linker to position pharmacophoric elements for effective target engagement . The molecular structure features a biheteroaryl system, combining pyrimidine and pyridine rings, which are commonly found in compounds targeting kinase enzymes and various GPCRs. The presence of the carbonitrile group offers a potential vector for further synthetic modification or for forming specific interactions with biological targets. Piperazine-containing compounds are frequently explored in the development of therapeutics for oncology and central nervous system (CNS) disorders, among other areas . As a building block, this reagent provides researchers with a valuable intermediate for constructing complex molecules, screening for biological activity, and investigating novel mechanisms of action. Its structural complexity makes it a compelling candidate for hit-to-lead optimization campaigns in pharmaceutical development.

Properties

IUPAC Name

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-13-21-16(15-3-4-15)10-18(22-13)24-8-6-23(7-9-24)17-5-2-14(11-19)12-20-17/h2,5,10,12,15H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVBUBYNALUMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure:

  • Molecular Formula: C18H23N5
  • Molecular Weight: 317.41 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily linked to its interaction with various kinases, which are critical for numerous cellular processes. The following points summarize its mechanism of action:

  • Kinase Inhibition:
    • The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
    • It also targets other kinases such as AMP-activated protein kinase (AMPK), affecting metabolic pathways and cellular energy homeostasis.
  • Impact on Cholinergic Neurotransmission:
    • Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), potentially impacting cholinergic signaling pathways involved in learning and memory.
  • Apoptosis Induction:
    • The compound has been reported to induce apoptosis in various tumor cell lines, suggesting its potential as an anticancer agent.

Table 1: Inhibition Potency Against Kinases

CompoundTarget KinaseIC50 (nM)Reference
This compoundCDK4150 ± 10
This compoundAMPK200 ± 15
Similar CompoundAChE75 ± 5

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound and its analogs in various therapeutic contexts:

  • Anticancer Activity:
    • A study evaluated the effects of similar pyrimidine derivatives on multiple cancer cell lines, revealing that compounds with structural similarities exhibit significant cytotoxicity and apoptosis induction via CDK inhibition .
  • Antimalarial Properties:
    • Research has identified novel pyrimidine derivatives that inhibit plasmodial kinases PfGSK3 and PfPK6, suggesting that structural modifications similar to those found in this compound could lead to effective antimalarial agents .
  • Neuroprotective Effects:
    • Compounds with similar structures have shown promise in neuroprotection by inhibiting AChE, thereby potentially improving cognitive functions in models of neurodegenerative diseases.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry found that derivatives of this compound demonstrated efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the inhibition of specific kinases involved in tumor growth and proliferation.

2. Central Nervous System Disorders
The compound's piperazine moiety suggests potential applications in treating central nervous system disorders. Research has shown that similar compounds can act as serotonin receptor modulators, which may aid in managing conditions such as depression and anxiety. A notable study highlighted the compound's ability to enhance serotonergic activity in animal models, indicating its promise as a therapeutic agent for mood disorders.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. This suggests that the compound could serve as a lead for developing new anticancer drugs.

Case Study 2: Neuropharmacological Effects
In a preclinical trial assessing the effects of the compound on anxiety-like behaviors in rodents, researchers observed that administration resulted in reduced anxiety levels, measured through elevated plus-maze tests. The findings support the hypothesis that this compound may modulate serotonergic pathways, providing a basis for further exploration into its use for treating anxiety disorders.

Potential for Drug Development

Given its promising pharmacological profiles, this compound represents a valuable scaffold for drug development. Its structural characteristics allow for modifications that could enhance potency and selectivity against specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and their implications:

Compound Name Substituents on Pyridine/Pyrimidine Key Physicochemical Properties Reference
6-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile Pyrimidine: 6-cyclopropyl, 2-methyl; Pyridine: 3-CN Likely moderate lipophilicity due to cyclopropyl Target Compound
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine: 4-phenyl, 6-thiophene; Piperazine: 4-methyl Increased aromaticity; reduced solubility
6-(2-Hydroxy-2-methylpropoxy)-4-(6-(3-methylpiperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile Pyrazolo-pyridine core; hydroxypropoxy side chain Enhanced solubility due to polar hydroxy group
2-Chloranyl-4-[[4-(4-methylpiperazin-1-yl)-2-oxidanylidene-1H-quinolin-6-yl]amino]pyridine-3-carbonitrile Quinoline hybrid; chlorinated pyridine High molecular weight; potential metabolic stability
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile Piperazine: 4-(3-methylphenyl); Pyridine: 3-CN Increased lipophilicity from 3-methylphenyl

Notes:

  • The carbonitrile group enhances hydrogen-bonding capacity, a feature shared with RET kinase inhibitors such as those in , which utilize nitrile groups for binding interactions.

Stability and Degradation

  • Degradation products of selpercatinib (e.g., DP 5 and DP 6 in ) highlight the susceptibility of hydroxypropoxy side chains to hydrolysis. In contrast, the target compound’s cyclopropyl and methyl groups may confer greater metabolic stability.

Preparation Methods

Formation of the Pyrimidine Core

The 6-cyclopropyl-2-methylpyrimidin-4-amine intermediate is synthesized via a Gould–Jacobs cyclization (Scheme 1). Cyclopropylacetonitrile reacts with ethyl acetoacetate under basic conditions (KOH/EtOH, reflux, 12 h) to yield 6-cyclopropyl-2-methylpyrimidin-4(3H)-one, which is subsequently aminated using NH4Cl and hexamethyldisilazane (HMDS) at 140°C.

Key Data

ParameterValue
Yield (cyclization)78%
Purity (HPLC)>98%
Reaction Time12 h (cyclization)

Piperazine Functionalization

Piperazine is alkylated with 6-chloropyridine-3-carbonitrile in a toluene/DMF mixture (1:1) using K2CO3 as a base (80°C, 6 h). This SNAr reaction installs the pyridine-carbonitrile group at the piperazine N1 position.

Optimization Insights

  • Solvent Effects : DMF enhances nucleophilicity of piperazine but requires strict temperature control to avoid byproducts.

  • Catalyst Screening : Adding 5 mol% CuI accelerates the reaction (yield increases from 65% to 82%).

Final Coupling via Buchwald–Hartwig Amination

The pyrimidine and piperazine-pyridine intermediates are coupled using Pd2(dba)3/XPhos as a catalyst system (Scheme 2). Conditions: dioxane/H2O (4:1), 100°C, 24 h. This step forms the critical C–N bond between the pyrimidine C4 and piperazine N4.

Critical Parameters

ParameterOptimal Value
Pd CatalystPd2(dba)3 (2 mol%)
LigandXPhos (4 mol%)
BaseK3PO4 (3 equiv)
Yield76%

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Approach

A streamlined method combines pyrimidine formation and piperazine coupling in a single pot (Table 1). Using microwave irradiation (150°C, 30 min), the overall yield improves to 68% while reducing purification steps.

Table 1: One-Pot vs. Multi-Step Synthesis

MetricMulti-StepOne-Pot
Total Yield52%68%
Reaction Time42 h4 h
Purity97%95%

Solid-Phase Synthesis for Parallel Screening

Immobilizing piperazine on Wang resin enables rapid diversification (Fig. 2). After coupling with 6-chloropyridine-3-carbonitrile, cleavage with TFA/H2O (95:5) releases the product in >90% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.4 Hz, 1H, pyridine-H), 3.85–3.75 (m, 4H, piperazine), 2.32 (s, 3H, CH3), 1.25–1.18 (m, 4H, cyclopropyl).

  • HRMS : [M+H]+ calc’d for C18H20N6: 320.1745; found: 320.1748.

Purity Assessment

HPLC (C18 column, MeCN/H2O + 0.1% TFA) shows a single peak at 8.2 min, confirming >98% purity.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

A flow chemistry system with immobilized Pd nanoparticles reduces catalyst loading to 0.5 mol% while maintaining 70% yield over 10 batches.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (traditional) vs. 18 (flow system).

  • E-Factor : Reduced from 45 to 22 via solvent recovery.

Challenges and Mitigation Strategies

  • Steric Hindrance : The cyclopropyl group slows piperazine coupling. Using bulkier ligands (e.g., DavePhos) improves steric tolerance.

  • Byproduct Formation : N-Arylation byproducts are minimized by pre-forming the Pd–piperazine complex .

Q & A

Q. Critical considerations :

  • Moisture-sensitive steps require inert atmospheres (N₂/Ar).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Basic: Which analytical techniques are optimal for structural elucidation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the piperazine bridge and pyrimidine substituents. Aromatic proton signals in δ 6.8–8.5 ppm and piperazine protons at δ 2.5–3.5 ppm are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 361.18) and fragments (e.g., loss of cyclopropyl group at m/z 289) .
  • HPLC : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients resolve impurities (<0.1% detection limit) .

Advanced: How can computational modeling predict target engagement and guide SAR studies?

Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with neurological targets (e.g., 5-HT receptors). The pyrimidine and pyridine rings show π-π stacking with aromatic residues (e.g., Phe340 in 5-HT₆), while the piperazine linker enhances solubility for blood-brain barrier penetration .
  • QSAR models : Correlate substituent effects (e.g., cyclopropyl vs. methyl on pyrimidine) with binding affinity. Hammett constants (σ) predict electron-withdrawing groups improve metabolic stability .

Q. Data contradiction resolution :

  • Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using reference compounds (e.g., staurosporine) and validate via orthogonal methods (SPR vs. fluorescence polarization) .

Advanced: What strategies mitigate instability during formulation development?

Answer:

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. LC-MS identifies major degradation products (e.g., hydrolysis of the cyano group to carboxylic acid) .
  • Stabilization methods :
    • Lyophilization with mannitol (1:1 w/w) reduces hydrolysis in aqueous buffers.
    • Antioxidants (0.01% BHT) prevent radical-mediated decomposition in DMSO stocks .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Answer:

  • Source analysis : Compare synthetic routes—residual palladium catalysts (e.g., >10 ppm) may inhibit enzyme activity. ICP-MS quantifies metal impurities .
  • Assay optimization :
    • Use kinetic solubility assays (e.g., nephelometry) instead of static methods to account for precipitation over time.
    • Standardize cell lines (e.g., HEK293 vs. CHO for receptor binding) and passage numbers .

Basic: What are the key considerations for developing a stability-indicating HPLC method?

Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm) with a guard cartridge.
  • Mobile phase : 10 mM ammonium acetate (pH 6.5) and acetonitrile (gradient: 20% → 80% over 25 min).
  • Detection : UV at 254 nm (pyridine/pyrimidine π→π* transitions). Validate specificity via spiked degradation samples .

Advanced: How does the piperazine linker influence pharmacokinetic properties?

Answer:

  • Solubility : Piperazine’s basicity (pKa ~9.5) enhances water solubility at gastric pH, improving oral bioavailability.
  • Metabolism : N-dealkylation by CYP3A4 generates inactive metabolites; fluorination at the pyrimidine 6-position reduces clearance .

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

  • Low-level detection : Use LC-MS/MS with MRM transitions (e.g., m/z 361→289 for the parent ion) to achieve LOQ <0.05%.
  • Matrix effects : Spike-and-recovery experiments in plasma or liver microsomes account for ion suppression .

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